2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile

Catalog No.
S14050244
CAS No.
1094357-52-4
M.F
C10H8N2O3
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile

CAS Number

1094357-52-4

Product Name

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile

IUPAC Name

2-methyl-3-(4-nitrophenyl)-3-oxopropanenitrile

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-2-4-9(5-3-8)12(14)15/h2-5,7H,1H3

InChI Key

CORMCNBDKYOBCY-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile is an organic compound characterized by its unique molecular structure, which includes a methyl group, a nitrophenyl moiety, and a nitrile functional group. The compound has the molecular formula C12H10N2O3C_{12}H_{10}N_2O_3 and is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the nitro group contributes to its reactivity and biological activity, making it a compound of interest in medicinal chemistry.

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder under acidic conditions.
  • Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
  • Oxidation: The methyl group may be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .

Research indicates that compounds similar to 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile exhibit various biological activities, including anti-cancer properties. For instance, related nitrophenyl compounds have shown effectiveness against different human tumor cell lines, suggesting potential therapeutic applications in oncology . The presence of the nitro group is often associated with increased biological activity due to its ability to participate in electron transfer processes.

The synthesis of 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile typically involves a multi-step process:

  • Knoevenagel Condensation: The reaction begins with the condensation of 2-methyl-4-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine.
  • Cyclization: Following condensation, cyclization occurs to form the oxopropanenitrile structure.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

This method allows for the efficient production of the compound while maintaining structural integrity .

2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile has potential applications in:

  • Pharmaceuticals: Its derivatives may serve as precursors for drugs targeting cancer and other diseases due to their biological activity.
  • Agrochemicals: Compounds with similar structures are often explored for use as pesticides or herbicides, leveraging their reactivity and biological properties.

The versatility of this compound makes it a candidate for further research and development in these fields.

Studies on interaction mechanisms involving 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile focus on its reactivity with various biological targets. For example, investigations into how the compound interacts with cellular enzymes or receptors can provide insights into its potential therapeutic effects. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural features with 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrileContains a methyl group and nitro substituentSimilar reactivity but different substituents
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-olAlkynyl structure with a nitrophenyl groupDifferent functional groups affecting reactivity
4-Nitrophenylacetic acidContains a carboxylic acid groupMore polar, affecting solubility and interaction
2-Amino-4-imino-5,6-dihydropyrido[2,3-d]pyrimidinHeterocyclic structure with potential bioactivityUnique ring system influencing biological interactions

The uniqueness of 2-Methyl-3-(4-nitrophenyl)-3-oxopropanenitrile lies in its specific combination of functional groups, which provides distinct chemical properties and biological activities compared to these similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

204.05349212 g/mol

Monoisotopic Mass

204.05349212 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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